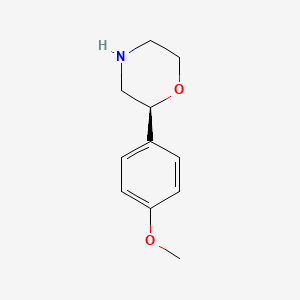

(S)-2-(4-Methoxyphenyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

761397-10-8 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2S)-2-(4-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3/t11-/m1/s1 |

InChI Key |

PLULTGXHWIAVIR-LLVKDONJSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CNCCO2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCCO2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of S 2 4 Methoxyphenyl Morpholine

Chemical Reactivity of the Morpholine (B109124) Nitrogen Atom

The secondary amine within the morpholine ring is a key site for chemical modification. atamankimya.com Its nucleophilicity allows for a variety of reactions, including acylation, alkylation, and amidation, to introduce diverse functional groups.

Acylation: The nitrogen atom readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. For instance, reaction with acryloyl chloride yields 4-acryloylmorpholine (B1203741) derivatives. industrialchemicals.gov.aunih.gov This transformation is often used to introduce polymerizable groups or other functionalities.

Alkylation: Alkylation of the morpholine nitrogen can be achieved using various alkyl halides or other electrophiles. This allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex moieties. For example, reaction with 2-bromoethanol (B42945) followed by appropriate workup can yield N-hydroxyethylmorpholine derivatives.

Amidation: The secondary amine can also participate in amidation reactions, for example, through coupling with carboxylic acids using standard coupling reagents. This provides access to a broad spectrum of N-acylmorpholine derivatives with diverse biological activities.

Functionalization of the 4-Methoxyphenyl (B3050149) Aromatic Ring

The 4-methoxyphenyl group offers another handle for chemical modification, primarily through electrophilic aromatic substitution and metalation reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, influencing the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The electron-rich nature of the anisole (B1667542) ring facilitates electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would be expected to occur at the positions ortho to the methoxy group. ontosight.ai

Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of the aromatic ring. Using a strong base like n-butyllithium, deprotonation can occur at the position ortho to the methoxy group, creating a nucleophilic center that can react with various electrophiles to introduce a wide array of substituents.

Transformations at the Morpholine Ring Carbon Atoms (Excluding C2)

While the nitrogen and the phenyl ring are primary sites for modification, the carbon atoms of the morpholine ring can also be functionalized. nih.gov These transformations often involve more complex multi-step sequences. For instance, α-functionalization of the morpholine ring can be achieved through the formation of an enamine or an iminium ion intermediate. researchgate.net This allows for the introduction of substituents at the C3 and C5 positions.

Strategic Derivatization for Scaffold Elaboration

The (S)-2-(4-methoxyphenyl)morpholine scaffold is a privileged structure in medicinal chemistry. nih.govresearchgate.net Strategic derivatization at its various reactive sites is a key strategy for the development of new bioactive molecules. By combining the reactions described above, complex and diverse libraries of compounds can be generated for screening in drug discovery programs. nih.gov For example, the morpholine nitrogen can be functionalized with a side chain that interacts with a specific biological target, while modifications to the phenyl ring can be used to fine-tune the pharmacokinetic properties of the molecule.

Application of S 2 4 Methoxyphenyl Morpholine As a Chiral Building Block in Organic Synthesis

Utility in the Construction of Stereodefined Complex Molecules

The inherent chirality and functionality of (S)-2-(4-Methoxyphenyl)morpholine make it an invaluable starting material for the synthesis of complex molecules with specific stereochemistry. Its morpholine (B109124) core provides a rigid framework that can influence the stereochemical outcome of subsequent reactions, while the methoxyphenyl group can be chemically modified or participate in various coupling reactions.

One notable application is in the synthesis of bioactive compounds. For instance, derivatives of 2-substituted morpholines have been identified as potent and selective antagonists for the dopamine (B1211576) D4 receptor, which is a target for various neurological and psychiatric disorders. nih.gov The synthesis of these complex molecules often relies on the stereochemical integrity of the starting chiral morpholine derivative to ensure the desired biological activity. nih.gov

Role as a Chiral Ligand or Auxiliary in Asymmetric Catalytic Systems

Beyond its use as a direct building block, this compound and its derivatives can serve as chiral ligands or auxiliaries in asymmetric catalysis. In this capacity, the chiral morpholine moiety coordinates to a metal center, creating a chiral environment that directs the stereochemical course of a catalytic reaction.

While the application of this compound itself as a ligand is an area of ongoing research, the broader class of chiral morpholines has demonstrated significant potential. For example, chiral morpholine-based organocatalysts have been developed for 1,4-addition reactions, although they are generally found to be less reactive than their pyrrolidine (B122466) and piperidine (B6355638) counterparts. frontiersin.org However, recent studies have shown that with appropriate structural modifications, efficient morpholine-based organocatalysts can be designed to achieve high yields and enantioselectivities. frontiersin.org

The development of new catalytic systems is crucial for advancing asymmetric synthesis. For example, the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has been shown to produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org This method provides an efficient route to these valuable chiral building blocks.

Precursor for Advanced Synthetic Intermediates

This compound can be chemically transformed into a variety of advanced synthetic intermediates, further expanding its utility in organic synthesis. The functional groups present in the molecule—the secondary amine, the ether linkage, and the aromatic ring—offer multiple sites for chemical modification.

For example, the nitrogen atom of the morpholine ring can be functionalized to introduce a wide range of substituents, altering the steric and electronic properties of the molecule. This is a common strategy in the development of new catalysts and bioactive compounds. e3s-conferences.org The methoxy (B1213986) group on the phenyl ring can be cleaved to a phenol, which can then participate in a variety of reactions, or the entire phenyl group can be modified through aromatic substitution reactions. These transformations allow chemists to tailor the structure of the morpholine derivative to meet the specific needs of a synthetic target.

Contributions to the Development of New Asymmetric Reactions

The use of chiral building blocks like this compound has been instrumental in the development of new asymmetric reactions. The quest for more efficient and selective methods for synthesizing enantiomerically pure compounds drives continuous innovation in this field.

Theoretical and Computational Chemistry Studies of S 2 4 Methoxyphenyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For (S)-2-(4-Methoxyphenyl)morpholine, methods like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or cc-pVTZ are commonly employed to provide a balance between accuracy and computational cost.

Electronic Structure and Bonding Analysis

Analysis of the electronic structure reveals how electrons are distributed within the molecule, which is key to understanding its reactivity and intermolecular interactions.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO may be distributed across the aromatic system.

Electron Density and Electrostatic Potential (ESP): An ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically red) indicate electron-rich areas, such as around the oxygen atoms and the aromatic ring, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor, like the N-H proton, making them sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding. It examines orbital interactions, such as hyperconjugation, which contribute to molecular stability. For instance, interactions between the lone pair of the nitrogen or ether oxygen and adjacent anti-bonding orbitals (σ*) can be quantified to understand their structural effects.

Conformational Analysis and Energy Landscapes

The flexible morpholine (B109124) ring and the rotatable bond connecting it to the phenyl group mean that this compound can exist in multiple conformations. lumenlearning.com Conformational analysis aims to identify the most stable three-dimensional arrangements and the energy barriers between them. lumenlearning.com

Morpholine Ring Pucker: The morpholine ring typically adopts a stable chair conformation to minimize steric and torsional strain.

Substituent Orientation: The 4-methoxyphenyl group at the C2 position can be in either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. lumenlearning.com Computational calculations can precisely quantify the energy difference between these two conformers. The equatorial conformer is predicted to be significantly more stable.

Potential Energy Surface (PES) Scan: To explore the energy landscape, a PES scan is performed by systematically rotating the dihedral angle between the morpholine ring and the phenyl group. This calculation reveals the rotational energy barriers and identifies the lowest-energy orientation of the phenyl ring relative to the morpholine.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| 1 | Equatorial | 0.00 | ~99% |

| 2 | Axial | > 2.00 | < 1% |

| Note: This table is illustrative, based on established principles of conformational analysis. The exact energy difference would be determined via specific quantum chemical calculations. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD)

Quantum chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). uni.lu These theoretical values, when scaled and compared with experimental spectra, help in the definitive assignment of all signals. uni.lu

IR Spectroscopy: Calculations can determine the vibrational frequencies and intensities of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, C-O-C stretch, aromatic C-H bend). Comparing the theoretical spectrum with an experimental one aids in functional group identification and structural confirmation.

Circular Dichroism (CD) Spectroscopy: Since this compound is chiral, it exhibits a CD spectrum. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum. By comparing the calculated spectrum with the experimental one, the absolute configuration (S or R) of the molecule can be determined.

Elucidation of Reaction Mechanisms for Synthetic Pathways

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. researchgate.net Common synthetic routes for morpholines often involve the cyclization of amino alcohols. chemrxiv.orgresearchgate.net DFT calculations can map the entire reaction coordinate, identifying transition states (TS) and intermediates. researchgate.net This allows for the determination of activation energies for each step, providing a deeper understanding of the reaction kinetics and helping to optimize reaction conditions. researchgate.netnih.gov For example, modeling the intramolecular cyclization would involve locating the transition state for the ring-forming step and calculating its energy barrier, which indicates the feasibility of the reaction. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. sigmaaldrich.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational dynamics and interactions with the environment, such as a solvent.

Using a force field (like AMBER, CHARMM, or OPLS), a simulation box containing one or more molecules of this compound and explicit solvent molecules (e.g., water) is set up. The simulation, run for nanoseconds or longer, shows how the molecule moves, flexes, and interacts with solvent molecules. This is particularly useful for understanding:

Conformational Flexibility: MD simulations can explore the conformational landscape, showing transitions between different low-energy states and how solvent affects their relative stability. researchgate.netuq.edu.au

Solvation Structure: The simulations reveal how solvent molecules arrange around the solute. Radial distribution functions can be calculated to show the probability of finding a solvent molecule at a certain distance from specific atoms (e.g., the N-H group or the ether oxygen), providing insight into hydrogen bonding and other solvation effects.

Chirality Descriptors and Stereochemical Elucidation from Computational Models

The stereochemistry of this compound is central to its identity. Computational models are instrumental in assigning and analyzing its chirality.

Absolute Configuration: As mentioned in section 5.1.3, the most reliable method for determining the absolute configuration is by comparing the computationally predicted CD spectrum with an experimental one. A good match confirms the '(S)' configuration.

Chirality Descriptors: Quantitative chirality measures (QCMs) can be calculated from the atomic coordinates of the optimized structure. These descriptors provide a numerical value for the degree of chirality, allowing for the comparison of different chiral molecules.

X-ray Crystallography Correlation: In cases where a crystal structure can be obtained, computational modeling is still vital. nih.gov DFT optimization of the molecule in the gas phase can be compared to the solid-state structure to understand the effects of crystal packing forces on molecular conformation. researchgate.net

Research on Intermolecular Interactions of this compound Remains Limited

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the specific analysis of intermolecular interactions for the compound this compound. Despite its relevance in synthetic and medicinal chemistry, dedicated studies focusing on the non-covalent forces governing its solid-state structure and molecular recognition properties appear to be unpublished.

Theoretical and computational chemistry studies are instrumental in elucidating the nature and strength of intermolecular forces such as hydrogen bonds, van der Waals forces, and π-interactions, which dictate the macroscopic properties and biological activity of a compound. However, no specific research articles or crystallographic data detailing the intermolecular interaction analysis of this compound could be retrieved.

While computational studies have been performed on related morpholine derivatives and molecules containing the methoxyphenyl moiety, the strict focus on "this compound" as per the user's request prevents the inclusion of analogous data. For instance, studies on other morpholine-containing compounds highlight the potential for hydrogen bonding involving the morpholine's oxygen and nitrogen atoms, as well as C-H···O and C-H···π interactions. researchgate.netresearchgate.netresearchgate.net Similarly, research on anisole (B1667542) derivatives often points to the role of the methoxy (B1213986) group in directing intermolecular contacts. However, without specific computational or experimental data for the title compound, a detailed analysis remains speculative.

The generation of data tables summarizing interaction distances, angles, and energies is contingent on the availability of peer-reviewed research, which is currently lacking for this specific molecule. Therefore, the section on "Intermolecular Interaction Analysis" cannot be populated with the requested detailed research findings and data tables at this time. Further experimental work, such as single-crystal X-ray diffraction, or dedicated computational modeling would be required to provide the specific data needed for a comprehensive analysis.

Advanced Spectroscopic and Chromatographic Characterization for Stereochemical Elucidation

Enantiomeric Purity Determination by Chiral Chromatography (e.g., HPLC, GC, SFC)

Chiral chromatography is the cornerstone for assessing the enantiomeric purity of (S)-2-(4-Methoxyphenyl)morpholine. This technique separates the (S)- and (R)-enantiomers, allowing for their quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method. The choice of CSP is critical and is often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support.

The separation mechanism relies on the differential diastereomeric interactions formed between the enantiomers and the chiral selector of the CSP. These transient interactions, which can include hydrogen bonds, dipole-dipole interactions, and steric hindrance, lead to different retention times for the two enantiomers. By analyzing the resulting chromatogram, the enantiomeric excess (ee) can be precisely calculated. Supercritical Fluid Chromatography (SFC) is another powerful technique that often provides faster and more efficient separations compared to HPLC for certain chiral compounds.

Table 1: Illustrative Chiral HPLC Data for the Analysis of this compound

| Parameter | Value |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Enantiomeric Excess (ee) | >99% |

Note: The data in this table is illustrative and represents typical results for a successful chiral separation of a compound like this compound.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms within the molecule. For instance, COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complete molecular skeleton. The use of chiral solvating agents or chiral lanthanide shift reagents in NMR can also be employed to distinguish between enantiomers by inducing chemical shift differences.

Table 2: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 | d | 2H | Ar-H (ortho to OCH₃) |

| 6.90 | d | 2H | Ar-H (meta to OCH₃) |

| 4.50 | dd | 1H | H-2 (CH-O) |

| 3.95 | m | 1H | H-6 (CH₂-O) |

| 3.80 | s | 3H | OCH₃ |

| 3.70 | m | 1H | H-6 (CH₂-O) |

| 3.10 | m | 1H | H-5 (CH₂-N) |

| 2.90 | m | 1H | H-3 (CH₂-N) |

| 2.70 | m | 1H | H-5 (CH₂-N) |

| 2.50 | m | 1H | H-3 (CH₂-N) |

| 1.90 | br s | 1H | NH |

Note: This data is a representative example and chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. The resulting mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the entire molecule. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, with characteristic fragments arising from the cleavage of specific bonds within the morpholine (B109124) and methoxyphenyl moieties. This fragmentation data can be used to corroborate the proposed structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 193 | [M]⁺ (Molecular Ion) |

| 135 | [M - C₄H₈NO]⁺ (Loss of the morpholine ring) |

| 107 | [C₇H₇O]⁺ (Methoxyphenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table presents predicted fragmentation patterns. Actual observed fragments may vary depending on the ionization method and energy.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique requires a single, high-quality crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional map of the electron density of the molecule can be generated.

This electron density map allows for the precise determination of the spatial arrangement of every atom in the molecule, including the absolute stereochemistry at the chiral center (C2). The Flack parameter is a critical value obtained from the crystallographic data that confirms the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment.

Chiroptical Spectroscopy (Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)) for Absolute Configuration and Conformational Analysis

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration and conformational preferences of chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by the chiral molecule. The resulting VCD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. By comparing the experimental VCD spectrum with quantum chemical calculations of the predicted spectra for both the (S) and (R) enantiomers, the absolute configuration can be unambiguously assigned. ECD, which operates in the UV-visible region, provides similar information based on the differential absorption of circularly polarized light by the chromophores within the molecule.

Optical Rotation and Specific Rotation Measurements

Optical rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution containing an enantiomerically pure sample of this compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound.

The specific rotation, [α], is a standardized measure of this rotation and is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter cell. The sign of the specific rotation (+ or -) is a physical characteristic of the enantiomer, but it does not directly correlate with the (S) or (R) designation. However, it is a crucial parameter for routine quality control to confirm the identity and enantiomeric purity of a sample against a known standard.

Future Directions and Emerging Research Areas for S 2 4 Methoxyphenyl Morpholine

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For (S)-2-(4-Methoxyphenyl)morpholine and related chiral morpholines, future research will prioritize the development of more sustainable and atom-economical synthetic methodologies. jocpr.com A significant advancement in this area is the asymmetric hydrogenation of unsaturated morpholines. rsc.orgrsc.orgnih.gov This method, which often utilizes a rhodium catalyst with a bisphosphine ligand, offers high efficiency, operational simplicity, and excellent atom economy. rsc.orgrsc.orgnih.gov Researchers have successfully synthesized a variety of 2-substituted chiral morpholines in quantitative yields and with up to 99% enantiomeric excess (ee) using this approach. rsc.orgrsc.orgnih.gov

Another promising avenue is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the synthesis of morpholines from 1,2-amino alcohols. nih.govchemrxiv.org This one or two-step, redox-neutral protocol employs inexpensive reagents and has been shown to be scalable, with several examples conducted on a greater than 50-gram scale. nih.govchemrxiv.org The method's key advantage lies in the clean isolation of monoalkylation products, a result of the unique properties of ethylene sulfate and its selective reaction with primary amines. nih.govchemrxiv.org

Future efforts will likely focus on replacing hazardous reagents and solvents, minimizing waste generation, and developing catalytic systems with higher turnover numbers and recyclability. scirea.org The exploration of biocatalysis and enzymatic resolutions also holds potential for creating more environmentally friendly synthetic pathways.

| Method | Key Features | Sustainability Aspect |

| Asymmetric Hydrogenation | High efficiency, simple operation, high enantioselectivity. rsc.orgrsc.orgnih.gov | High atom economy. rsc.org |

| Ethylene Sulfate Protocol | Simple, high-yielding, redox-neutral, inexpensive reagents. nih.govchemrxiv.org | Environmental and safety benefits over traditional methods. nih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its established roles, this compound and its analogs are being investigated for novel reactivity and participation in unprecedented chemical transformations. The inherent chirality and functional groups of the morpholine (B109124) ring make it a versatile building block for constructing complex molecular architectures. researchgate.net

One area of interest is the use of chiral morpholine derivatives in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. researchgate.net Researchers are also exploring the development of novel multicomponent reactions involving morpholine precursors to rapidly generate molecular diversity. researchgate.net An example of an unprecedented transformation is the Friedländer condensation between an oxoproline carbamate (B1207046) and 2-amino-substituted carbonyl derivatives to synthesize chiral pyrrolo[3,4-b]quinolone and pyrrolo[3,2-b]quinolone backbones. researchgate.net

Furthermore, the application of hypervalent iodine reagents in promoting unique chemical transformations of morpholine-containing structures is an active area of research. researchgate.net These reagents can facilitate reactions that are not achievable with other common methods. researchgate.net The continued exploration of these and other novel reaction pathways will undoubtedly expand the synthetic utility of this compound.

Integration with Continuous Flow and Automated Synthesis Platforms

The integration of this compound synthesis into continuous flow and automated platforms represents a significant step towards more efficient and reproducible chemical manufacturing. researchgate.net Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.gov

For instance, the Heck reaction of 4-iodoanisole (B42571) with styrene (B11656) or methyl acrylate (B77674) has been successfully performed in a continuous plug flow reactor using supercritical carbon dioxide as a solvent. nih.gov This approach utilizes a phosphine-free palladium catalyst, simplifying the workup procedure and improving the green credentials of the reaction. nih.gov

Automated synthesis platforms, often employing robotic systems, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. researchgate.netchemrxiv.org These platforms can be programmed to perform multi-step syntheses, including the iterative homologation of organoboron compounds to create carbon chains with precise control over length and stereochemistry. chemrxiv.org The application of these technologies to the synthesis of this compound and its derivatives will enable high-throughput screening and the rapid generation of analogs for structure-activity relationship studies. researchgate.netresearchgate.net

| Technology | Advantages for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, access to novel reaction conditions. nih.gov |

| Automated Synthesis | High-throughput screening, rapid library generation, increased reproducibility. researchgate.netchemrxiv.org |

Potential in Materials Science and Chiral Recognition Technologies

The unique structural and chiral properties of this compound suggest its potential for applications beyond pharmaceuticals, particularly in materials science and chiral recognition technologies. nih.gov Chiral molecules are of great interest for the development of advanced materials with specific optical, electronic, or mechanical properties. nih.gov

In the realm of chiral recognition, this compound and its derivatives could serve as chiral selectors in stationary phases for chromatography or as components of chiral sensors. nih.gov The ability to separate enantiomers is crucial in many fields, and the development of new chiral stationary phases is an ongoing area of research. nih.govmdpi.com The morpholine scaffold, with its potential for diverse functionalization, offers a platform for designing selectors with high enantioselectivity. For example, chiral molecular recognition has been observed in the liquid crystalline phases of monomers containing chiral units. dtic.mil

Furthermore, the incorporation of this compound into polymers or covalent organic frameworks (COFs) could lead to the creation of materials with tailored chirality and functionality. nih.gov These materials could find applications in asymmetric catalysis, enantioselective separations, and chiroptical devices. nih.gov

Unaddressed Challenges in Stereocontrolled Synthesis and Derivatization of Chiral Heterocycles

Despite significant progress, several challenges remain in the stereocontrolled synthesis and derivatization of chiral heterocycles like this compound. researchgate.netchemistryconferences.org Achieving high levels of stereocontrol, particularly in the creation of multiple stereocenters, can be a formidable task. researchgate.netrsc.org The development of broadly applicable and reliable methods for the synthesis of a wide range of chiral nitrogen and oxygen heterocycles is still an important goal. chemistryconferences.org

One of the primary challenges is the development of catalysts that can effectively control stereochemistry in a variety of substrate systems. scirea.org While methods like asymmetric hydrogenation have proven successful, there is a continuous need for new catalytic systems that are more efficient, robust, and tolerant of diverse functional groups. rsc.orgnih.gov

The derivatization of the chiral morpholine scaffold also presents challenges. wikipedia.org Introducing substituents at specific positions without affecting the existing stereocenter requires careful planning and execution. wikipedia.orgnih.gov Kinetic resolution can be a concern when using chiral derivatizing agents, and ensuring the optical purity of the derivatizing agent is crucial. wikipedia.org Overcoming these hurdles will require the development of novel synthetic strategies and a deeper understanding of the mechanisms governing stereoselective reactions. rsc.org The exploration of new chiral derivatizing agents and reaction conditions will be essential for expanding the accessible chemical space of this compound derivatives. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.